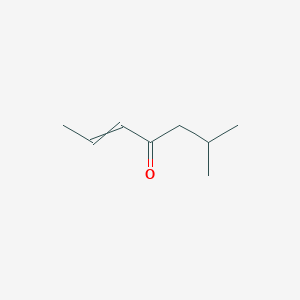![molecular formula C15H13N B14666655 2,3-Dimethylbenzo[h]quinoline CAS No. 37069-37-7](/img/structure/B14666655.png)
2,3-Dimethylbenzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzo[h]quinoline can be synthesized through several methods. One common approach involves the Friedländer annulation reaction, where aminonaphthalene carbaldehydes react with primary or secondary alcohols in the presence of urea and potassium hydroxide. This reaction proceeds under basic conditions and results in the formation of the quinoline ring .
Another method involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This reaction can be catalyzed by transition metals or Brønsted acids, depending on the substituents present at the triple bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-diones.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include quinoline-2,3-diones, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dimethylbenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process. In cancer cells, it can induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
2,3-Dimethylbenzo[h]quinoline can be compared with other quinoline derivatives, such as:
Benzo[h]quinoline: Lacks the methyl groups at the 2 and 3 positions, resulting in different chemical properties and reactivity.
2,4-Dimethylbenzo[h]quinoline: Has methyl groups at the 2 and 4 positions, leading to variations in its electronic and steric properties.
Benzo[c]acridine: Contains an additional fused ring, which significantly alters its chemical behavior and applications.
Propriétés
Numéro CAS |
37069-37-7 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2,3-dimethylbenzo[h]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-13-8-7-12-5-3-4-6-14(12)15(13)16-11(10)2/h3-9H,1-2H3 |
Clé InChI |
BARSWBXDPGYTGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


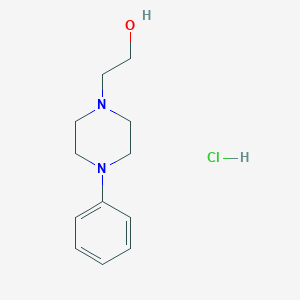
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

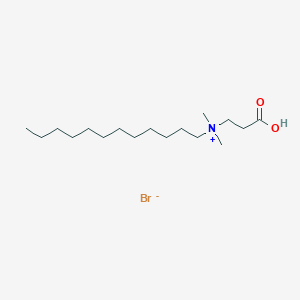
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
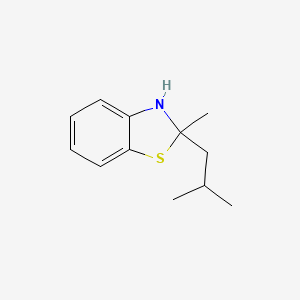

![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)


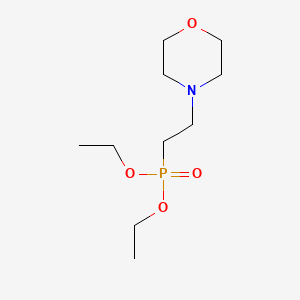
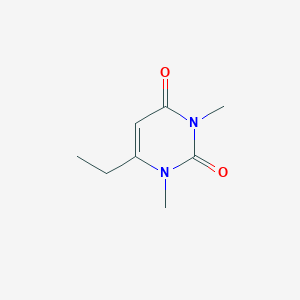
![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
